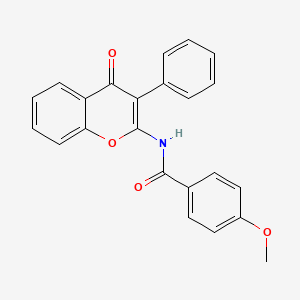
4-méthoxy-N-(4-oxo-3-phényl-4H-chromen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by its complex structure, which includes a chromen-2-yl group, a phenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular targets involved .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects
Pharmacokinetics
The compound’s solubility in organic solvents such as methanol, ethanol, and dmso suggests that it may be well-absorbed and distributed in the body . The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution pattern, metabolic stability, and rate of excretion .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-yl core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromen-2-yl structure.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-yl core using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the benzamide moiety: The final step involves the coupling of the methoxy-substituted chromen-2-yl compound with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted chromenyl benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide: Characterized by its unique chromen-2-yl and benzamide structure.
Isoginkgetin: A similar compound with a biflavonoid structure, known for its anti-inflammatory and anticancer properties.
Coumarin derivatives: Compounds with a similar chromen-2-one core, widely studied for their diverse biological activities.
Uniqueness
4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
4-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)28-23/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQARHSPWNBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2517740.png)
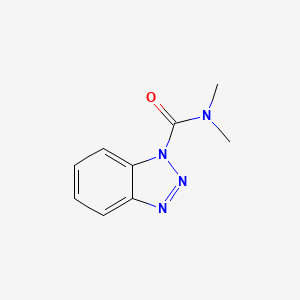
![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)
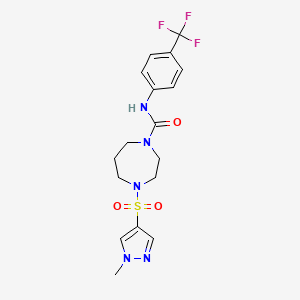
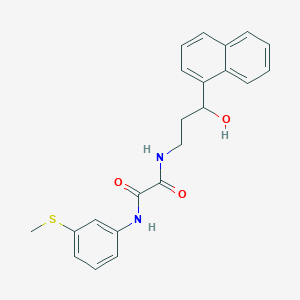
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
![2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B2517753.png)
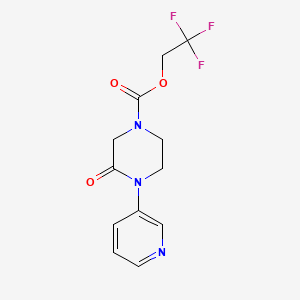
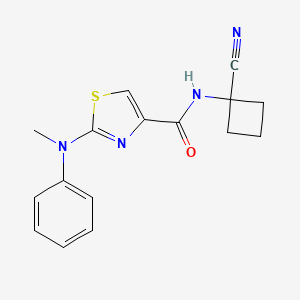
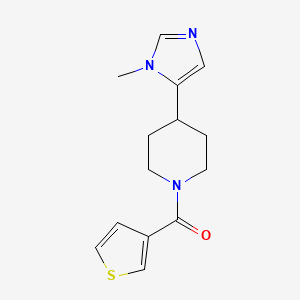
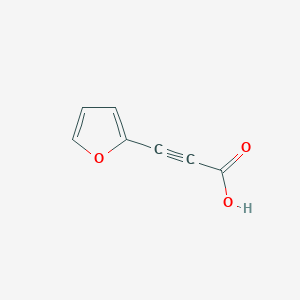
![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)
